molecular formula C24H43N5O4S B12792565 N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide CAS No. 3248-96-2

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide

Cat. No.: B12792565
CAS No.: 3248-96-2
M. Wt: 497.7 g/mol
InChI Key: QANDBGNMEQBBQJ-UHFFFAOYSA-N
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Description

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide is a sophisticated synthetic bis-sulfonamide compound designed for advanced research in chemical biology and drug discovery. Its unique structure, featuring dual hydrazinecarbonyl pharmacophores and a long-chain alkyl sulfonamide, is engineered to act as a potent inhibitor of key metabolic enzymes. This reagent is of significant interest in the study of mitochondrial oxidative phosphorylation (OXPHOS), where symmetric bis-sulfonamides have been identified as potent inhibitors of NADH-quinone oxidoreductase (Complex I) . The inhibition of Complex I disrupts cellular ATP production and is a promising therapeutic strategy in oncology, as demonstrated by inhibitors such as IACS-010759 . Concurrently, the hydrazinecarbonyl moiety is a hallmark of potent inhibitors targeting tumor-associated carbonic anhydrase (CA) isoforms, such as hCA IX and XII . These isoforms are overexpressed in hypoxic tumor environments and are critical for tumor cell survival and invasion . By integrating these two potent structural features, this compound represents a novel multi-targeting agent for researchers investigating the interplay between mitochondrial metabolism and pH regulation in cancer cells. Its primary research value lies in probing the mechanisms of cellular metabolism, evaluating novel therapeutic strategies for resistant cancers, and serving as a lead compound for the further development of selective enzyme inhibitors.

Properties

CAS No.

3248-96-2

Molecular Formula

C24H43N5O4S

Molecular Weight

497.7 g/mol

IUPAC Name

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide

InChI

InChI=1S/C24H43N5O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-34(32,33)29-22-18-20(23(30)27-25)17-21(19-22)24(31)28-26/h17-19,29H,2-16,25-26H2,1H3,(H,27,30)(H,28,31)

InChI Key

QANDBGNMEQBBQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)NN)C(=O)NN

Origin of Product

United States

Preparation Methods

Step 1: Sulfonamide Formation

The primary intermediate, N-(3,5-diaminophenyl)hexadecane-1-sulfonamide, can be synthesized via nucleophilic substitution between 3,5-diaminobenzoic acid and hexadecane-1-sulfonyl chloride.

Procedure (adapted from):

  • Reagents : 3,5-diaminobenzoic acid, hexadecane-1-sulfonyl chloride, pyridine (base), dichloromethane (solvent).
  • Conditions : Stir at 0–5°C for 2 hours, then room temperature overnight.
  • Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization.

Key Data :

Parameter Value Source
Yield ~85–90% (analogous)
Reaction Time 12–16 hours
Solvent Dichloromethane

Step 2: Hydrazide Functionalization

The carboxylic acid groups of 3,5-diaminobenzoic acid are converted to hydrazides via a two-step esterification-hydrazinolysis sequence.

Substep 2a: Esterification

  • Reagents : Thionyl chloride (SOCl₂), ethanol.
  • Conditions : Reflux for 4–6 hours to form ethyl esters.

Substep 2b: Hydrazinolysis

  • Reagents : Hydrazine hydrate (excess), ethanol.
  • Conditions : Reflux for 8–12 hours to displace ethyl esters with hydrazine.

Key Data :

Parameter Value Source
Hydrazinolysis Yield ~75–80%
Temperature 80–90°C

Alternative Pathways

One-Pot Sulfonylation-Hydrazide Formation

Critical Analysis of Challenges

  • Solubility Issues : The long hexadecane chain may hinder reactivity in polar solvents. Solutions include using DMF or THF.
  • Hydrazine Handling : Hydrazine hydrate is toxic and requires strict temperature control.
  • Byproduct Formation : Competing reactions (e.g., over-sulfonylation) necessitate stoichiometric precision.

Summary of Optimized Conditions

Step Reagents/Conditions Yield
Sulfonylation Hexadecane-1-sulfonyl chloride, DCM, pyridine 85%
Esterification SOCl₂, ethanol, reflux 90%
Hydrazinolysis Hydrazine hydrate, ethanol, reflux 78%

Validation and Characterization

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl groups can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide serves as a versatile reagent in organic synthesis. It can be utilized as a building block for the development of more complex molecules. The hydrazinecarbonyl groups can participate in various reactions, such as:

  • Formation of Hydrazones: These reactions are crucial for synthesizing various nitrogen-containing compounds.
  • Coupling Reactions: The sulfonamide group allows for coupling with other functional groups, expanding its applicability in synthetic chemistry.

Biological Applications

The compound's hydrazinecarbonyl moieties exhibit reactivity towards biological targets, making it useful in biochemical studies:

  • Anticancer Activity: Preliminary studies indicate that derivatives of sulfonamides can demonstrate significant anticancer properties. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines like HeLa and MCF-7, showing promising IC50 values .
  • Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment and other diseases. Compounds similar to this compound have shown selectivity against specific CA isoforms, indicating potential for drug development .

Material Science

In materials science, the compound can be explored for its potential to form polymers or coatings with specific properties due to its hydrophobic nature and functional groups:

  • Specialty Chemicals Production: The sulfonamide group can impart unique chemical properties to materials used in coatings or adhesives.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. For example, one derivative showed an IC50 value of 0.5 µM against HCT-116 cells .

Case Study 2: Enzyme Inhibition

Research on new benzenesulfonamide derivatives highlighted their potential as inhibitors of carbonic anhydrase IX, showing IC50 values ranging from 10.93 nM to 25.06 nM. These findings suggest that similar structural motifs could be explored for therapeutic applications targeting enzyme inhibition .

Mechanism of Action

The mechanism of action of N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The hydrazinecarbonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Hydrazinecarbothioamides (Compounds [4–6] in )

These derivatives, such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides , share a sulfonamide backbone but differ in substituents:

  • Key differences :
    • Shorter alkyl chains (phenylsulfonyl vs. hexadecane-sulfonamide).
    • Single hydrazinecarbothioamide group vs. dual hydrazinecarbonyl groups.
    • Halogen substituents (X = H, Cl, Br) on the phenyl ring .

Spectral Comparison :

Property Hydrazinecarbothioamides [4–6] Target Compound (Inferred)
C=O Stretch (IR) 1663–1682 cm⁻¹ Likely similar (hydrazinecarbonyl)
C=S Stretch (IR) 1243–1258 cm⁻¹ Absent (no thioamide group)
NH Stretch (IR) 3150–3319 cm⁻¹ Expected broader (dual hydrazine groups)

Triazole-Thiones (Compounds [7–9] in )

These compounds, like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , exhibit tautomerism (thione vs. thiol forms) but lack hydrazinecarbonyl groups.

  • Key differences :
    • Triazole core vs. phenyl-hydrazine backbone.
    • Presence of sulfur in the heterocycle vs. sulfonamide sulfur.
    • Halogen substituents (X = H, Cl, Br) .

Reactivity Insight :
The absence of C=O bands in triazole-thiones (IR spectra) suggests that this compound’s hydrazinecarbonyl groups may enhance hydrogen-bonding capacity, influencing solubility or biological interactions.

Functional Group Analysis

Sulfonamide Group

  • Electron-withdrawing effects : The sulfonamide group stabilizes adjacent hydrazinecarbonyl moieties, possibly enhancing thermal stability .

Hydrazinecarbonyl vs. Hydroxamic Acids ()

Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) feature hydroxamic acid groups instead of hydrazinecarbonyl.

  • Key differences :
    • Hydroxamic acids exhibit metal-chelating properties, while hydrazinecarbonyl groups may favor hydrogen bonding or Schiff base formation.
    • Hydrazine derivatives are typically more nucleophilic due to the –NH–NH– moiety .

Hazard and Stability Considerations

While safety data for this compound are unavailable, analogous sulfonamides (e.g., 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea in ) suggest:

  • Combustion hazards: Potential release of sulfur oxides, CO, and NOx .
  • Stability : The hexadecane chain may reduce volatility compared to smaller aryl sulfonamides.

Biological Activity

N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C24_{24}H43_{43}N5_5O4_4S
  • Molecular Weight : 497.694 g/mol
  • Density : 1.15 g/cm³
  • LogP : 7.4528 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazine moiety is known for its ability to form complexes with metal ions and may interact with enzymes or receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds containing hydrazine derivatives exhibit anticancer activity. For instance, hydrazone derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the activation of apoptotic pathways .

Antimicrobial Activity

Hydrazine-based compounds have also been investigated for their antimicrobial properties. Research suggests that this compound may exhibit activity against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

  • Anticancer Study :
    A study published in Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives for their anticancer effects. Among these, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound was noted to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) .
  • Antimicrobial Evaluation :
    In a study assessing the antimicrobial efficacy of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Research Findings

Property Value
Molecular Weight497.694 g/mol
Density1.15 g/cm³
LogP7.4528
Anticancer ActivitySignificant cytotoxicity
Antimicrobial ActivityEffective against bacteria

Q & A

Q. What are the optimal synthetic routes for N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide?

A multi-step synthesis is recommended:

  • Step 1: React 3,5-diaminobenzoic acid with hydrazine hydrate to form the bis-hydrazinecarbonyl intermediate.
  • Step 2: Sulfonylation using hexadecane-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with triethylamine as a base .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product . Key challenges include controlling stoichiometry during hydrazine coupling and avoiding sulfonic acid byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC-UV/MS : For purity assessment using ion-pair chromatography (e.g., sodium 1-decanesulfonate as an ion-pairing agent) .
  • NMR (¹H/¹³C) : Confirm the hydrazinecarbonyl (-NH-NH-C=O) and sulfonamide (-SO₂-NR₂) moieties. Aromatic protons in the 3,5-substituted phenyl ring appear as distinct doublets .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and 1150–1200 cm⁻¹ (SO₂ asymmetric stretching) .

Q. How can solubility profiles guide solvent selection for in vitro assays?

  • Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–9).
  • Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
  • For low solubility, employ co-solvents (e.g., PEG-400) or lipid-based formulations .

Q. What purification strategies mitigate byproducts during synthesis?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted sulfonyl chloride.
  • Ion-exchange chromatography : Separate anionic byproducts (e.g., sulfonic acids) using Dowex® resins .
  • Monitor purity at each step via TLC (silica gel, UV visualization) .

Q. What safety protocols are critical for handling hydrazine derivatives?

  • Use fume hoods, nitrile gloves, and sealed reaction vessels to avoid inhalation or dermal exposure.
  • Store at -20°C in amber vials to prevent hydrazine decomposition .
  • Neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties of the hydrazinecarbonyl group .
  • Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs address discrepancies in reported bioactivity data?

  • Standardized assays : Use identical cell lines (e.g., HEK-293) and passage numbers.
  • Dose-response curves : Compare IC₅₀ values under controlled pH (7.4) and temperature (37°C).
  • Meta-analysis : Cross-reference data with structurally similar sulfonamides (e.g., perfluorooctanesulfonamide derivatives) .

Q. How does the hexadecane chain influence membrane permeability?

  • LogP calculations : Estimate hydrophobicity (ClogP ~8.2) using ChemDraw.
  • Artificial membrane assays (PAMPA) : Measure passive diffusion across lipid bilayers.
  • Cryo-EM : Visualize interactions with model lipid membranes (e.g., DOPC vesicles) .

Q. What degradation pathways occur under oxidative stress?

  • Forced degradation studies : Expose to H₂O₂ (3% v/v, 40°C) and analyze via LC-MS.
  • Major degradation products likely include sulfonic acid derivatives and fragmented hydrazine adducts .
  • Stabilize with antioxidants (e.g., BHT) in formulation buffers .

Q. How can NMR crystallography resolve polymorphic forms?

  • Solid-state NMR (¹³C CP/MAS) : Detect hydrogen bonding between hydrazine groups.
  • PXRD : Compare experimental patterns with simulated data (Mercury® software).
  • Polymorph stability can impact dissolution rates in pharmacokinetic studies .

Methodological Notes

  • Contradiction management : Conflicting bioactivity data may arise from assay variability (e.g., endpoint vs. kinetic measurements). Standardize protocols across labs .
  • Advanced characterization : Pair HR-MS with isotopic labeling (e.g., ¹⁵N-hydrazine) to track metabolic fate .
  • Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing, given structural similarities to persistent perfluoroalkyl sulfonamides .

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